4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol
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Overview
Description
4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s structure includes a chloro-substituted phenyl group, an imidazo[1,2-a]pyridine core, and a methoxyphenol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The chloro-substituted phenyl group can be introduced through nucleophilic substitution reactions, and the methoxyphenol moiety can be added via etherification reactions . Industrial production methods often involve the use of transition metal catalysts, such as palladium or copper, to facilitate these reactions under mild conditions .
Chemical Reactions Analysis
4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol undergoes various types of chemical reactions, including:
Scientific Research Applications
4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure but with a different arrangement of nitrogen atoms, resulting in distinct properties and applications.
Phenylimidazole derivatives: These compounds contain an imidazole ring fused with a phenyl group, offering unique properties for various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for chemical modifications and diverse applications .
Properties
Molecular Formula |
C20H15Cl2N3O2 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-[6-chloro-3-(4-chloroanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H15Cl2N3O2/c1-27-17-10-12(2-8-16(17)26)19-20(23-15-6-3-13(21)4-7-15)25-11-14(22)5-9-18(25)24-19/h2-11,23,26H,1H3 |
InChI Key |
SGKPVPAAKIBNKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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